![molecular formula C23H21BrN2O3 B5050570 [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid](/img/structure/B5050570.png)
[6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid
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Overview
Description
Compounds like this one, which contain a quinazoline core, are often found in pharmaceuticals and exhibit a wide range of biological activities . The quinazoline core is a bicyclic system, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step procedures. For example, a pyrazole-bearing quinoline was synthesized through a Suzuki coupling reaction followed by deprotection .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system, consisting of two fused six-membered aromatic rings . The exact structure of your specific compound would depend on the positions and nature of the substituents on the quinazoline core.Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can be quite diverse, depending on the substituents present on the quinazoline core. For instance, a pyrazole-bearing quinoline was synthesized through a Suzuki coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely, depending on their specific structure. For example, 2-Bromo-2-(4-methoxyphenyl)acetic acid, a related compound, is a solid with a molecular weight of 245.07 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3/c1-29-18-10-7-16(8-11-18)23-25-20-12-9-17(24)13-19(20)22(26(23)14-21(27)28)15-5-3-2-4-6-15/h2-13,22-23,25H,14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYQAINIKBCLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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